Home > Products > Screening Compounds P144710 > D-Valacyclovir Hydrochloride
D-Valacyclovir Hydrochloride - 124832-28-6

D-Valacyclovir Hydrochloride

Catalog Number: EVT-1460922
CAS Number: 124832-28-6
Molecular Formula: C13H21ClN6O4
Molecular Weight: 360.799
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Valacyclovir Hydrochloride is identified as an impurity in the synthesis and degradation of Valacyclovir Hydrochloride. Valacyclovir Hydrochloride is an antiviral medication used to treat viral infections, including herpes simplex, herpes zoster (shingles), and cytomegalovirus (CMV). [] D-Valacyclovir Hydrochloride is the D-enantiomer of Valacyclovir Hydrochloride. Enantiomers are molecules that are mirror images of each other and cannot be superimposed. While they share the same chemical formula and connectivity, their spatial arrangement of atoms differs, potentially leading to distinct biological activities. []

Valacyclovir Hydrochloride

Compound Description: Valacyclovir hydrochloride is an antiviral medication used to treat various herpesvirus infections, including herpes zoster, herpes simplex, and chickenpox. It is the L-valyl ester prodrug of acyclovir and exhibits improved oral bioavailability compared to acyclovir [].

Relevance: Valacyclovir hydrochloride is the L-enantiomer of D-valacyclovir hydrochloride. Both molecules share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their atoms around the chiral center, making them enantiomers. These two enantiomers can have different pharmacological properties, including potency and metabolism [].

Acyclovir

Compound Description: Acyclovir is a guanosine analog with potent antiviral activity against herpesviruses. It acts as a competitive inhibitor of viral DNA polymerase, halting viral replication [].

Relevance: Acyclovir is the active metabolite of both D-valacyclovir hydrochloride and valacyclovir hydrochloride []. D-Valacyclovir hydrochloride is metabolized in the body to produce acyclovir, which exerts the antiviral effects []. Therefore, acyclovir is structurally related to D-valacyclovir hydrochloride as its active form.

Overview

D-Valacyclovir Hydrochloride is a potent antiviral compound primarily used in the treatment of herpes simplex virus infections, including genital herpes and herpes zoster (shingles). It is the L-valine ester of acyclovir, which enhances its bioavailability compared to acyclovir alone. This compound is classified as a nucleoside analogue and functions as a prodrug, converting into acyclovir upon metabolism in the body.

Source and Classification

D-Valacyclovir Hydrochloride is synthesized from acyclovir and L-valine using various chemical processes. It falls under the classification of antiviral agents, specifically targeting DNA viruses by inhibiting viral DNA polymerase. This inhibition prevents viral replication, making it effective against herpes viruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Valacyclovir Hydrochloride typically involves the following steps:

  1. Coupling Reaction: Acyclovir is reacted with a protected form of L-valine (such as N-Cbz-L-valine) in a solvent like dimethylformamide (DMF) using dicyclohexylcarbodiimide as a coupling agent and 4-dimethylaminopyridine as a catalyst. The reaction is usually conducted at low temperatures (around -5 to 0 °C) to minimize racemization, which can lead to the formation of undesired D-isomers .
  2. Deprotection: The protecting group is removed through catalytic hydrogenation or acid treatment, yielding D-Valacyclovir .
  3. Salt Formation: The final step involves converting D-Valacyclovir into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent mixture .

The process has been optimized for large-scale production, addressing issues such as impurities and yield consistency .

Molecular Structure Analysis

Structure and Data

D-Valacyclovir Hydrochloride has the molecular formula C13H20N6O4C_{13}H_{20}N_{6}O_{4} and a molecular weight of approximately 300.34 g/mol. Its structural representation includes:

  • Acyclic Nucleoside Backbone: Characteristic of nucleoside analogues.
  • L-Valine Moiety: Enhances solubility and bioavailability.
  • Chloride Ion: Stabilizes the compound in its hydrochloride form.

The compound's structure allows for effective interaction with viral DNA polymerases, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

D-Valacyclovir Hydrochloride undergoes several key reactions during its synthesis:

  1. Esterification: The formation of the ester bond between acyclovir and L-valine.
  2. Hydrolysis: Upon administration, D-Valacyclovir is hydrolyzed to release acyclovir, which then acts on viral DNA synthesis.
  3. Racemization: Careful control of reaction conditions is necessary to minimize racemization during synthesis, particularly at elevated temperatures .
Mechanism of Action

Process and Data

The mechanism of action for D-Valacyclovir Hydrochloride involves:

  1. Conversion to Acyclovir: After oral administration, D-Valacyclovir is converted into acyclovir by enzymatic hydrolysis.
  2. Inhibition of Viral DNA Polymerase: Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination during DNA replication.
  3. Selectivity for Infected Cells: The drug exhibits higher affinity for viral enzymes compared to human DNA polymerases, reducing toxicity to host cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-Valacyclovir Hydrochloride has several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: Approximately 140-145 °C.
  • pH Range: Solutions are generally neutral to slightly acidic.

These properties contribute to its formulation as an oral medication, enhancing patient compliance due to ease of administration .

Applications

Scientific Uses

D-Valacyclovir Hydrochloride is primarily used in clinical settings for:

  • Treatment of Herpes Simplex Virus Infections: Effective against both primary and recurrent episodes.
  • Management of Herpes Zoster: Reduces pain and duration of shingles outbreaks.
  • Prophylactic Use: Prevents herpes virus reactivation in immunocompromised patients.

Research continues into its efficacy against other viral infections and potential applications in combination therapies .

Chemical Characterization and Synthesis of D-Valacyclovir Hydrochloride

Structural Analysis and Stereochemical Considerations

Molecular Architecture: D-Valacyclovir hydrochloride (C₁₃H₂₁ClN₆O₄) is a hydrochloride salt derivative of valacyclovir, featuring a purine ring linked to a valyl ester moiety [1] [8]. The compound crystallizes as a zwitterion, with protonation at N1 of the guanine ring and chloride balancing the charge. Its molecular weight is 360.81 g/mol, distinguishing it from the free base valacyclovir (C₁₃H₂₀N₆O₄, MW 324.34 g/mol) [1] [2].

Stereochemical Specificity: The antiviral activity of valacyclovir is exclusively tied to the L-valine ester configuration. Enzymatic hydrolysis by intestinal and hepatic esterases selectively cleaves the L-valyl group to release acyclovir, the active metabolite. The D-isomer (D-valacyclovir) is pharmacologically inactive due to its resistance to esterase-mediated activation [6] [8]. This stereodependence is critical for prodrug design, as confirmed by:

  • X-ray diffraction: Reveals absolute configuration at the chiral center.
  • Raman spectroscopy: Distinct peaks at 1,307 cm⁻¹ and 1,353 cm⁻¹ for L-configuration hydrates [9].

Table 1: Molecular Characterization of Valacyclovir Hydrochloride

PropertyValueMethod
Empirical FormulaC₁₃H₂₁ClN₆O₄Elemental Analysis
Molecular Weight360.81 g/molMass Spectrometry
UV λ_max (water)252.8 nm (ε 8,530)UV-Vis Spectroscopy
Chiral Center ConfigurationS-enantiomer (L-valine derived)X-ray Crystallography

Synthetic Pathways for L-Valyl Ester Prodrug Derivatives

Traditional Routes: Early synthesis relied on carbodiimide-mediated coupling between acyclovir and N-Cbz-L-valine, followed by catalytic hydrogenation to remove the protecting group. This method suffered from:

  • Low yields (40–50%) due to epimerization.
  • Residual palladium contamination [5] [8].

Innovative Approaches: Modern strategies employ Boc-protected valine and continuous-flow reactors:

  • Coupling: React acyclovir with Boc-L-valine using N,N'-diisopropylcarbodiimide (DIC) in toluene.
  • Deprotection: Treat Boc-valacyclovir with HCl in a microfluidic reactor (80–100°C, 2–5 min residence time).
  • Crystallization: Isolate valacyclovir hydrochloride hemihydrate via anti-solvent addition [5] [9].This flow chemistry method achieves >99.5% purity and reduces guanine impurity to <0.1% by minimizing thermal degradation [5].

Table 2: Synthetic Method Comparison for Valacyclovir Hydrochloride

MethodYieldPurityKey Impurities
Cbz-Valine + DCC/DMAP40–45%95–97%Acyclovir (2.5%), Guanine
Boc-Valine + DIC (Batch)60–65%98%Acyclovir (1.2%)
Flow Reactor Deprotection85–90%>99.5%Acyclovir (0.3%)

Comparative Physicochemical Properties of Valacyclovir vs. Acyclovir

Enhanced Bioavailability: Valacyclovir’s prodrug design overcomes acyclovir’s poor oral bioavailability (15–21% vs. 54–70% for valacyclovir) [3] [6]. Key physicochemical differences include:

  • Solubility: Valacyclovir HCl (174 mg/mL in water) vs. acyclovir (1.3 mg/mL) due to ionizable hydrochloride salt.
  • Partition Coefficient (log P): Valacyclovir (log P = -1.07) is more lipophilic than acyclovir (log P = -1.80), facilitating intestinal absorption [4] [8].
  • Metabolic Conversion: Valacyclovir undergoes rapid first-pass hydrolysis to acyclovir, with plasma Tmax = 1–2 hours and T1/2 = 2.8 hours [6].

Stability in Biological Matrices: LC-MS/MS studies show valacyclovir degrades to acyclovir in plasma (t1/2 = 30 min at 37°C), necessitating stabilizers like EDTA in analytical samples [4].

Table 3: Physicochemical Comparison of Valacyclovir and Acyclovir

PropertyValacyclovir HClAcyclovir
Water Solubility174 mg/mL1.3 mg/mL
log P (Octanol-Water)-1.07-1.80
Bioavailability54–70%15–21%
Plasma Tmax1–2 hours1.5–2.5 hours

Crystallography and Stability Profiling in Solid-State Formulations

Polymorphic Landscape: Valacyclovir hydrochloride exhibits five solid forms:

  • Hydrates: Hemihydrate (Form III), monohydrate (Form II), sesquihydrate (Form I).
  • Anhydrates: Forms IV and V [9].The hemihydrate (C₁₃H₂₁ClN₆O₄·0.5H₂O) is a newly characterized stable form with:
  • PXRD peaks at 2θ = 6.9°, 7.9°, 13.0°.
  • Melting point = 209°C.
  • Water loss (2.42% w/w) at 123–145°C [9].

Stability Performance:

  • Hydrate Conversion: Anhydrate Form IV spontaneously converts to sesquihydrate (Form I) under ambient humidity, altering dissolution kinetics.
  • Thermal Stability: Hemihydrate remains unchanged for >4 months at 40°C/75% RH, making it ideal for tropical climates [9].
  • Impurity Profiling: TLC methods (USP compliant) detect related compounds D, E, F, G at Rf = 0.25–0.75, with limits <0.1% [7].

Table 4: Solid-State Properties of Valacyclovir Hydrochloride Hydrates

FormHydrationWater ContentStabilityPXRD Signature
Form ISesquihydrate6.93% w/wConverts to hemihydratePeaks at 8.5°, 16.3°
Form IIMonohydrate4.78% w/wProne to dehydrationPeaks at 9.3°, 14.4°
Form IIIHemihydrate2.42% w/wStable at 40°C/75% RHPeaks at 6.9°, 20.8°

Properties

CAS Number

124832-28-6

Product Name

D-Valacyclovir Hydrochloride

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C13H21ClN6O4

Molecular Weight

360.799

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1

InChI Key

ZCDDBUOENGJMLV-DDWIOCJRSA-N

SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Synonyms

D-Valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester Hydrochloride; Acyclovir D-Valinate Hydrochloride; D-VACV Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.